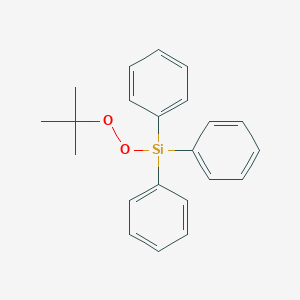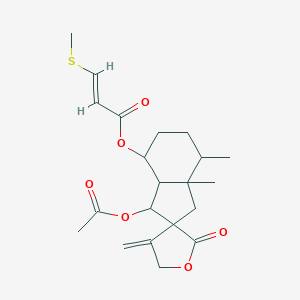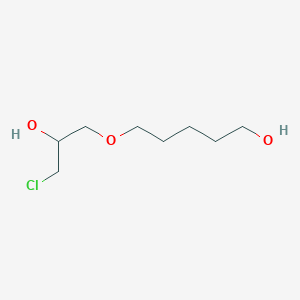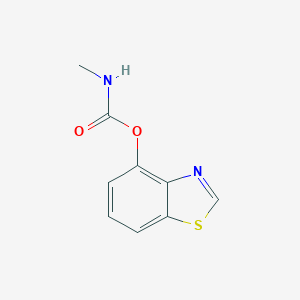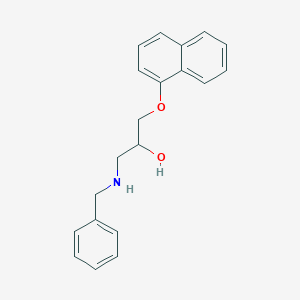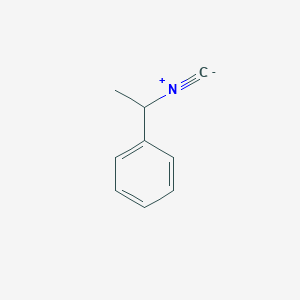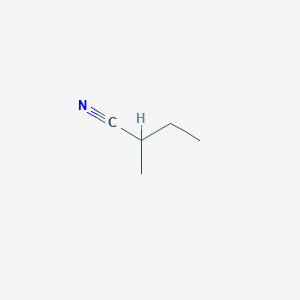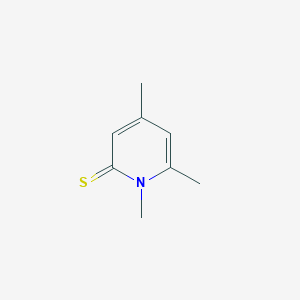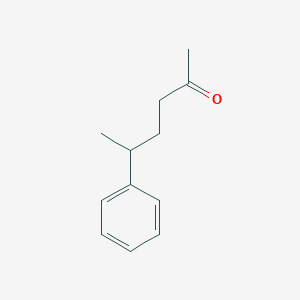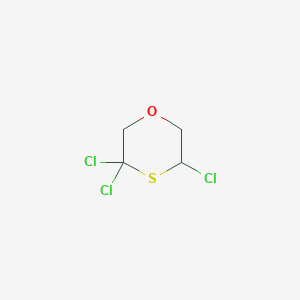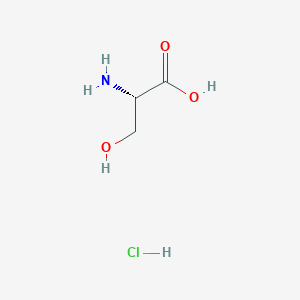
2,5-Bis(phenylthio)-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(phenylthio)-p-benzoquinone (BPT) is a synthetic compound that has gained attention in the scientific community due to its unique properties. BPT is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. In
Mecanismo De Acción
2,5-Bis(phenylthio)-p-benzoquinone acts as a redox-active molecule by undergoing reversible two-electron transfer reactions. The mechanism of action of 2,5-Bis(phenylthio)-p-benzoquinone involves the transfer of electrons between the 2,5-Bis(phenylthio)-p-benzoquinone molecule and other molecules in the system. This electron transfer can result in the formation of radical species, which can then participate in further chemical reactions.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(phenylthio)-p-benzoquinone has been shown to have various biochemical and physiological effects. 2,5-Bis(phenylthio)-p-benzoquinone has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,5-Bis(phenylthio)-p-benzoquinone has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone has been shown to have anticancer properties, which can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Bis(phenylthio)-p-benzoquinone has several advantages as a research tool. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments. 2,5-Bis(phenylthio)-p-benzoquinone can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone can be unstable in certain conditions, which can affect the reliability of experimental results.
Direcciones Futuras
There are several future directions for research involving 2,5-Bis(phenylthio)-p-benzoquinone. One area of research is the development of new organic electronic devices that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox-active material. Another area of research is the development of new electrochemical biosensors that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox mediator. Additionally, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in the development of new anticancer therapies, as well as in the treatment of other diseases that involve oxidative stress and inflammation.
Conclusion
In conclusion, 2,5-Bis(phenylthio)-p-benzoquinone is a synthetic compound that has gained attention in the scientific community due to its unique properties. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. 2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in organic electronics, electrochemical biosensors, and anticancer therapies. While there are some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in various future research directions.
Métodos De Síntesis
2,5-Bis(phenylthio)-p-benzoquinone can be synthesized through a multi-step process that involves the reaction of p-benzoquinone with thiophenol. The reaction is carried out in the presence of a catalytic amount of copper (I) iodide, which facilitates the formation of the desired product. The final product is obtained through a purification process that involves recrystallization from a solvent.
Aplicaciones Científicas De Investigación
2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in various scientific research areas. One of the most prominent applications of 2,5-Bis(phenylthio)-p-benzoquinone is in the field of organic electronics. 2,5-Bis(phenylthio)-p-benzoquinone has been used as a redox-active material in organic electronic devices, such as organic solar cells and organic field-effect transistors. 2,5-Bis(phenylthio)-p-benzoquinone has also been used as a redox mediator in electrochemical biosensors, which can be used for the detection of various biomolecules.
Propiedades
Número CAS |
17058-53-6 |
|---|---|
Nombre del producto |
2,5-Bis(phenylthio)-p-benzoquinone |
Fórmula molecular |
C18H12O2S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,5-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
Clave InChI |
CQBMMTIVMOJHSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
Otros números CAS |
17058-53-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



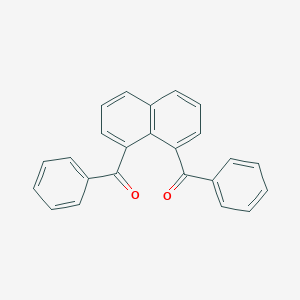
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
